molecular formula C8H6F4O2 B1598039 2-(1,1,2,2-Tetrafluoroethoxy)phenol CAS No. 88553-88-2

2-(1,1,2,2-Tetrafluoroethoxy)phenol

Cat. No.: B1598039
CAS No.: 88553-88-2
M. Wt: 210.13 g/mol
InChI Key: XBWDMKAWONTKRZ-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethoxy)phenol is an organic compound with the molecular formula C8H6F4O2 and a molecular weight of 210.13 g/mol . It is characterized by the presence of a phenol group substituted with a tetrafluoroethoxy group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)phenol typically involves the reaction of phenol with 1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the hydroxyl group of phenol with the tetrafluoroethoxy group.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial production would also consider factors such as cost, availability of raw materials, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethoxy)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in various chemical reactions, while the tetrafluoroethoxy group can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, protein binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1,2,2-Tetrafluoroethoxy)phenol is unique due to its specific combination of a phenol group and a tetrafluoroethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWDMKAWONTKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381035
Record name 2-(1,1,2,2-tetrafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88553-88-2
Record name 2-(1,1,2,2-tetrafluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 58.6 g of 1-(phenylmethoxy)-2-(1,1,2,2-tetrafluoroethoxy)benzene in 200 ml methanol was blanketed with nitrogen and 1.0 g of 10% palladium on charcoal added. The mixture was hydrogenated at 50 psi hydrogen for 3 hours. The reaction mixture was filtered to remove catalyst and the filtrate concentrated under reduced pressure to give an oil, which darkened on standing. The oil was distilled, bp 25°-32° (0.2 mm), to give the phenol as a colorless oil, which solidified on standing. The infrared spectrum showed OH absorption at 3570 cm-1.
Name
1-(phenylmethoxy)-2-(1,1,2,2-tetrafluoroethoxy)benzene
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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